Cas no 2229654-18-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine)

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine structure
2229654-18-4 structure
Product name:3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine
CAS No:2229654-18-4
MF:C10H15N3
Molecular Weight:177.246201753616
CID:5979389
PubChem ID:165650901

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine
    • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
    • EN300-1747200
    • 2229654-18-4
    • インチ: 1S/C10H15N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h3-4,8H,1-2,5-7,11H2/b4-3+
    • InChIKey: LKMPGJKDKXWACH-ONEGZZNKSA-N
    • SMILES: N12C=C(/C=C/CN)N=C1CCCC2

計算された属性

  • 精确分子量: 177.126597491g/mol
  • 同位素质量: 177.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 43.8Ų

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1747200-5.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
5g
$4557.0 2023-06-03
Enamine
EN300-1747200-0.25g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
0.25g
$1447.0 2023-09-20
Enamine
EN300-1747200-10g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
10g
$6758.0 2023-09-20
Enamine
EN300-1747200-2.5g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
2.5g
$3080.0 2023-09-20
Enamine
EN300-1747200-10.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
10g
$6758.0 2023-06-03
Enamine
EN300-1747200-0.1g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
0.1g
$1384.0 2023-09-20
Enamine
EN300-1747200-0.5g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
0.5g
$1509.0 2023-09-20
Enamine
EN300-1747200-1.0g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
1g
$1572.0 2023-06-03
Enamine
EN300-1747200-1g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
1g
$1572.0 2023-09-20
Enamine
EN300-1747200-0.05g
3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine
2229654-18-4
0.05g
$1320.0 2023-09-20

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 関連文献

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amineに関する追加情報

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine: A Comprehensive Overview

The compound with CAS No. 2229654-18-4, commonly referred to as 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure that combines the properties of both imidazole and pyridine rings, making it a versatile scaffold for various chemical modifications.

Recent studies have highlighted the potential of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine in drug discovery. Researchers have explored its ability to act as a precursor for more complex molecules with enhanced bioactivity. For instance, modifications to the propenylamine side chain have shown promise in developing compounds with anti-inflammatory and antioxidant properties. These findings underscore the importance of this compound as a building block in medicinal chemistry.

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine ring system. This is often achieved through cyclization reactions involving appropriate precursors such as o-amino pyridines or related compounds. The subsequent attachment of the propenylamine group requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline this process.

One of the most intriguing aspects of this compound is its ability to participate in various chemical transformations. For example, the propenylamine group can undergo alkylation or acylation reactions to introduce functional groups that enhance its pharmacokinetic properties. Additionally, the imidazo[1,2-a]pyridine ring can serve as a site for further substitution or fusion with other heterocyclic systems. These versatile reaction pathways make 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amines an invaluable tool in the creation of novel therapeutic agents.

Recent advancements in computational chemistry have also shed light on the electronic properties and reactivity of 3-{5H,6H

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.